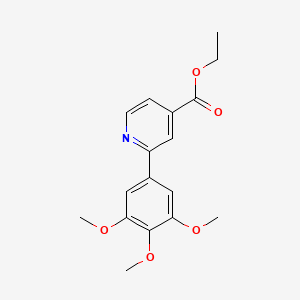
5-hydroxy-D-tryptophan
描述
作用机制
Target of Action
5-Hydroxy-D-Tryptophan (5-HTP), also known as oxitriptan, is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary targets of 5-HTP are the serotonin receptors in the brain . These receptors play a crucial role in regulating mood, sleep, appetite, and other physiological functions .
Mode of Action
5-HTP is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . 5-HTP is then rapidly converted to serotonin (5-HT) by amino acid decarboxylase . The binding of both the amino acid and BH4 results in a change in the coordination of the iron from six-coordinate to five-coordinate, presumably opening a coordination site for oxygen .
Biochemical Pathways
The production of 5-HTP is the rate-limiting step in serotonin synthesis . The serotonin pathway is initiated by tryptophan hydroxylase (TPH) that adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . TPH2 is mainly responsible for the synthesis of serotonin in the central nervous system, whereas TPH1 is mainly expressed in the pineal gland and the gut and is responsible for the synthesis of serotonin in other parts of the body .
Pharmacokinetics
5-HTP is well absorbed from an oral dose, with about 70 percent ending up in the bloodstream . It easily crosses the blood-brain barrier and effectively increases central nervous system (CNS) synthesis of serotonin . The rapid absorption and elimination of standard 5-htp immediate release (ir) likely curtail 5-htp ir’s antidepressant potential . Slow-release (SR) drug delivery can crucially improve the efficacy and safety of rapidly absorbed and eliminated compounds .
Result of Action
The clinical efficacy of 5-HTP is due to its ability to increase the production of serotonin in the brain . Serotonin has been implicated in the regulation of sleep, depression, anxiety, aggression, appetite, temperature, sexual behavior, and pain sensation . Therapeutic administration of 5-HTP has been shown to be effective in treating a wide variety of conditions, including depression, fibromyalgia, insomnia, binge eating associated with obesity, chronic headaches, and insomnia .
Action Environment
The action of 5-HTP can be influenced by environmental factors such as the gut microbiota. A wide variety of gut bacteria can metabolize 5-HTP to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . Oral administration of 5-HTP results in detection of 5-HI in fecal samples of healthy volunteers with interindividual variation . The production of 5-HI is inhibited upon pH reduction in in vitro studies .
准备方法
Synthetic Routes and Reaction Conditions
The primary methods for producing 5-hydroxy-D-tryptophan include natural product extraction, chemical synthesis, and microbial fermentation .
Natural Product Extraction: This method involves extracting this compound from the seeds of the African plant Griffonia simplicifolia.
Chemical Synthesis: Chemical synthesis of this compound involves multiple steps and harsh conditions, making it less economically feasible.
Microbial Fermentation: Advances in metabolic engineering have enabled the production of this compound using engineered strains of Escherichia coli.
化学反应分析
5-Hydroxy-D-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution .
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: Substitution reactions can introduce various functional groups into the indole ring of this compound, altering its chemical properties.
科学研究应用
相似化合物的比较
属性
IUPAC Name |
(2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYZAJDBXYCGN-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195863 | |
| Record name | 5-Hydroxytryptophan D-form | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4350-07-6 | |
| Record name | D-5-Hydroxytryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-5-Hydroxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxytryptophan D-form | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-D-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYTRYPTOPHAN, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZQ5SQ239Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-5-Hydroxytryptophan interact with serotonin receptors compared to its L-enantiomer?
A1: Research indicates that D-5-Hydroxytryptophan binds to serotonin receptors with significantly lower affinity compared to L-5-Hydroxytryptophan. While L-5-Hydroxytryptophan exhibits high affinity binding, D-5-Hydroxytryptophan shows only micromolar range affinity. [] This suggests a stereospecific interaction with the serotonin receptor, favoring the L-enantiomer.
Q2: Can D-5-Hydroxytryptophan be metabolized into serotonin like its L-enantiomer?
A2: Interestingly, while less common, D-5-Hydroxytryptophan can be metabolized into serotonin in humans, although at a much lower rate compared to L-5-Hydroxytryptophan. Approximately 8% of administered D-5-Hydroxytryptophan is converted to serotonin and its metabolite 5-hydroxyindoleacetic acid. [] This suggests the existence of metabolic pathways capable of handling the D-enantiomer.
Q3: Does D-5-Hydroxytryptophan interact with dopamine receptors?
A3: Studies show that D-5-Hydroxytryptophan exhibits minimal binding affinity for dopamine receptors. [] This suggests a degree of selectivity towards serotonin receptors, although the affinity for those receptors is still lower compared to L-5-Hydroxytryptophan.
Q4: Does D-5-Hydroxytryptophan influence erythropoiesis like its L-enantiomer?
A4: Unlike L-5-Hydroxytryptophan, D-5-Hydroxytryptophan does not appear to stimulate erythropoiesis. Research indicates that while L-5-Hydroxytryptophan, and even serotonin itself, can stimulate erythropoiesis, D-5-Hydroxytryptophan and the serotonin metabolite 5-hydroxyindoleacetic acid do not exhibit this effect. [] This further highlights the distinct biological activities of the two enantiomers.
Q5: Can D-5-Hydroxytryptophan interact with enzymes like 3,4-Dihydroxyphenylalanine decarboxylase?
A5: Research demonstrates that D-5-Hydroxytryptophan can indeed interact with 3,4-Dihydroxyphenylalanine decarboxylase. This interaction leads to time-dependent enzyme inactivation and alters the coenzyme pyridoxal 5′-phosphate, converting it into pyridoxamine 5′-phosphate and pyridoxal 5′-phosphate-D-amino acid Pictet-Spengler adducts. [] This interaction underscores the potential for D-5-Hydroxytryptophan to influence enzymatic activity.
Q6: Does the structure of D-5-Hydroxytryptophan provide insights into its interaction with tyrosine hydroxylase?
A6: The structure of D-5-Hydroxytryptophan plays a crucial role in its interaction with tyrosine hydroxylase. Interestingly, while L-5-Hydroxytryptophan acts as an inhibitor of tyrosine hydroxylase, its D-enantiomer, D-5-Hydroxytryptophan, does not exhibit this inhibitory effect. [] This difference in activity emphasizes the significance of stereochemistry in enzyme-substrate interactions and highlights the specificity of tyrosine hydroxylase for the L-enantiomer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


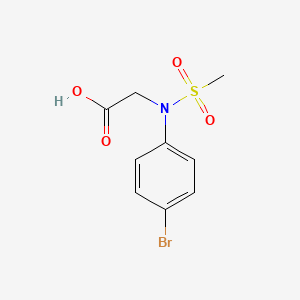
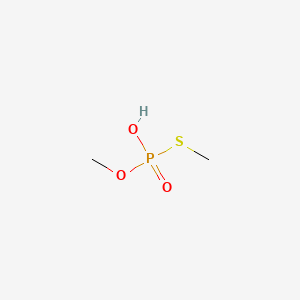
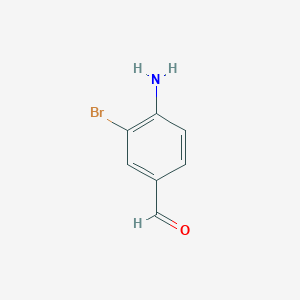
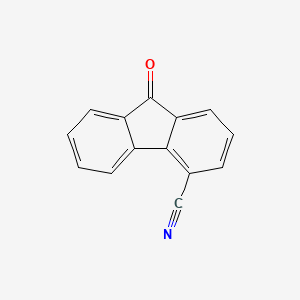
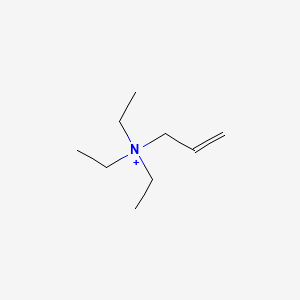
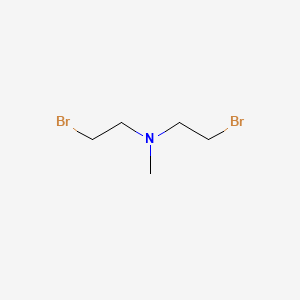
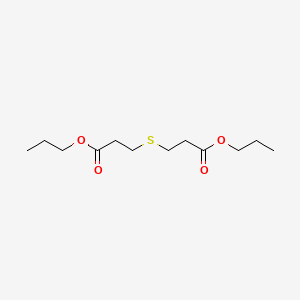
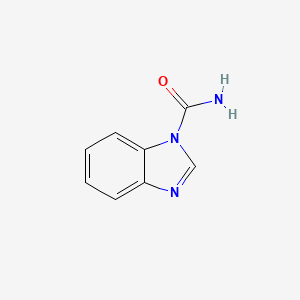


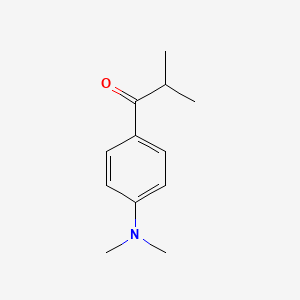
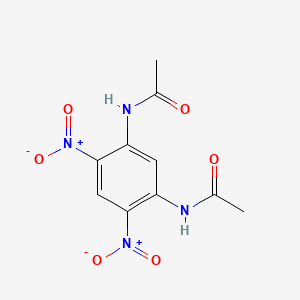
![5H-Dibenz[b,f]azepine-5-carbonitrile](/img/structure/B3052608.png)
